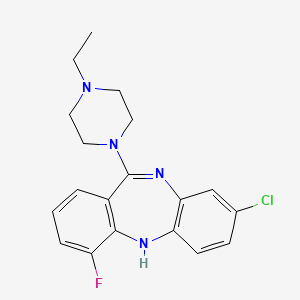

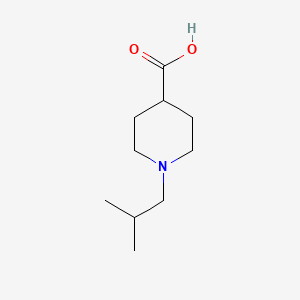

1-Isobutylpiperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isobutylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 901313-95-9. It has a molecular weight of 185.27 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H19NO2 . The InChI Code for this compound is 1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry, sealed environment .科学的研究の応用

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound to 1-Isobutylpiperidine-4-carboxylic acid, is highlighted for its role as an effective β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating its utility in material science and biochemistry research (Toniolo, Crisma, & Formaggio, 1998).

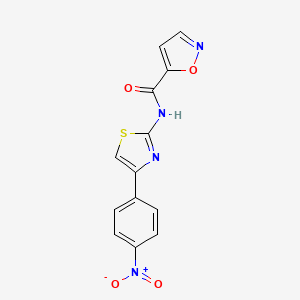

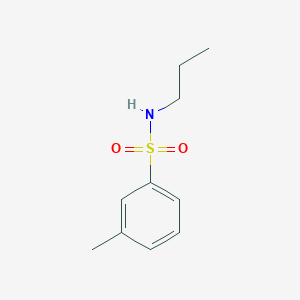

Drug Design: Carboxylic Acid (Bio)Isosteres

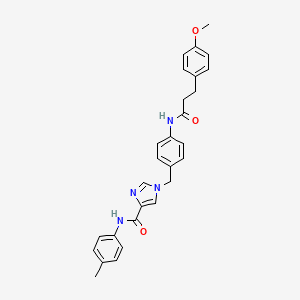

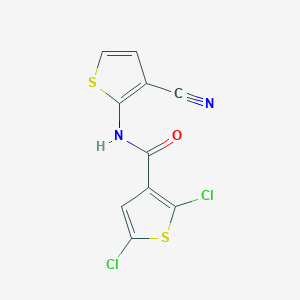

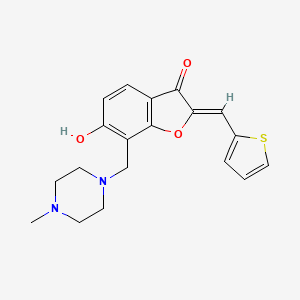

The carboxylic acid group, a common constituent in pharmacophores, often presents challenges such as metabolic instability and limited passive diffusion across biological membranes. The exploration of carboxylic acid (bio)isosteres, which aim to retain the beneficial attributes of the carboxylic acid moiety while mitigating its drawbacks, is crucial in medicinal chemistry. This approach enhances the selectivity and creates new intellectual property opportunities in drug design, underscoring the relevance of research into novel carboxylic acid surrogates (Ballatore, Huryn, & Smith, 2013).

Biosynthesis from Methane

A study on Methylosinus trichosporium OB3b demonstrated the biosynthetic pathway reconstruction for 4-Hydroxybutyric acid (4-HB) from methane, highlighting the microbial conversion of methane to valuable chemical precursors. This engineered biosynthetic pathway showcases the potential of methane as a feedstock for bioplastics production and other industrial applications, providing insight into the versatility of microbial systems for chemical synthesis (Nguyen & Lee, 2021).

Synthetic Chemistry: Mitsunobu Reaction

The development of the 1,1′-(azodicarbonyl)dipiperidine-tributylphosphine system for the Mitsunobu reaction illustrates the ongoing advancements in synthetic chemistry. This system enhances the activation of nitrogen or carbon nucleophiles, facilitating the formation of C-N or C-C bonds and demonstrating the utility of novel reagent systems in synthetic applications (Tsunoda, Yamamiya, & Ito, 1993).

Piperidine Alkaloids Synthesis

Research into the synthesis of piperidine-related alkaloids using C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block highlights the importance of structural symmetry and functionality in the synthesis of complex organic molecules. This approach underlines the strategic use of chiral building blocks in the synthesis of natural products and pharmaceuticals (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Safety and Hazards

将来の方向性

While specific future directions for 1-Isobutylpiperidine-4-carboxylic acid are not mentioned in the retrieved sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Mode of Action

The mode of action of 1-Isobutylpiperidine-4-carboxylic acid is currently unknown due to the lack of research on this specific compound . More studies are required to understand how this compound interacts with its targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .

特性

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSMYLWAKSOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)

![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)